5-Iodo-2-(propan-2-ylamino)benzoic acid
Description
5-Iodo-2-(propan-2-ylamino)benzoic acid is a substituted benzoic acid derivative featuring an iodine atom at the 5-position and a propan-2-ylamino (isopropylamino) group at the 2-position. Its molecular formula is C₁₀H₁₂INO₂, with a calculated molecular weight of 305.12 g/mol. The carboxylic acid moiety enables hydrogen bonding and ionic interactions, making it relevant in medicinal chemistry and materials science.
Properties
IUPAC Name |
5-iodo-2-(propan-2-ylamino)benzoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12INO2/c1-6(2)12-9-4-3-7(11)5-8(9)10(13)14/h3-6,12H,1-2H3,(H,13,14) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UZHWQADSRVWBMD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NC1=C(C=C(C=C1)I)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12INO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.11 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
5-Iodoanthranilic Acid (2-Amino-5-iodobenzoic acid)
- Molecular Formula: C₇H₆INO₂
- Molecular Weight : 263.03 g/mol
- Melting Point : 219–221°C
- Key Features: The amino group at position 2 enhances polarity and hydrogen-bonding capacity, leading to a high melting point. Reduced steric hindrance compared to the isopropylamino group in the target compound. Potential applications in coordination chemistry due to the amino-carboxylic acid motif.
5-Iodo-2-Methyl Benzoic Acid
- Molecular Formula : C₈H₇IO₂ (inferred from structure)
- Key Features :
- A methyl group at position 2 reduces polarity and increases hydrophobicity.
- Lacks the reactive amine present in the target compound, limiting its utility in nucleophilic reactions.
- Simpler structure may favor crystallinity but offers fewer functionalization sites.
5-Iodo-2-(1H-1,2,3,4-tetrazol-1-yl)benzoic Acid
- Molecular Formula : C₈H₅IN₄O₂
- Molecular Weight : 316.06 g/mol
- Predicted pKa : 2.59
- Key Features :
- The tetrazole ring acts as a bioisostere for carboxylic acids, altering acidity and solubility.
- Higher nitrogen content may enhance binding to metal ions or biological targets.
- Predicted lower boiling point (477.2°C) compared to carboxylic acid analogs.
5-Iodo-2-[(4-propoxybenzoyl)carbamothioylamino]benzoic Acid
- Molecular Formula : C₁₈H₁₇IN₂O₄S
- Molecular Weight : 483.995 g/mol
- Key Features :
- The bulky carbamothioyl and propoxy groups significantly increase molecular weight and steric hindrance.
- Sulfur atoms in the carbamothioyl group may facilitate unique reactivity or coordination chemistry.
- Likely low aqueous solubility due to high lipophilicity.
Data Table: Comparative Properties of Similar Compounds
*Calculated values.
Key Research Findings
- Substituent Effects on Solubility: The isopropylamino group in the target compound likely reduces aqueous solubility compared to the amino group in 5-iodoanthranilic acid due to increased hydrophobicity .
- Acidity Trends : The tetrazole derivative exhibits a lower predicted pKa (2.59) than typical carboxylic acids (~4–5), highlighting its utility in pH-sensitive applications.
- Steric and Functional Diversity : The carbamothioyl derivative demonstrates how bulky substituents can hinder crystallization but enable tailored molecular interactions in drug design.
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